1-(4-Acetyl-[1,4]diazepan-1-yl)-2-amino-ethanone
Description
1-(4-Acetyl-[1,4]diazepan-1-yl)-2-amino-ethanone is a diazepane derivative featuring a seven-membered 1,4-diazepane ring substituted with an acetyl group at the 4-position and an amino-ethanone moiety at the 1-position. The 1,4-diazepane core confers conformational flexibility, enabling interactions with diverse biological targets, while the acetyl and amino-ethanone groups modulate electronic and steric properties. This compound has been cataloged as a research chemical by CymitQuimica but is currently listed as discontinued .
Properties
IUPAC Name |
1-(4-acetyl-1,4-diazepan-1-yl)-2-aminoethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O2/c1-8(13)11-3-2-4-12(6-5-11)9(14)7-10/h2-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZGJLTINNXVRAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCN(CC1)C(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Acetyl-[1,4]diazepan-1-yl)-2-amino-ethanone can be achieved through several methods. One common approach involves the reductive amination of the corresponding aminoketone. This process typically requires the use of imine reductases, which catalyze the intramolecular asymmetric reductive amination . The reaction conditions often include mild temperatures and the presence of specific catalysts to ensure high enantioselectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
1-(4-Acetyl-[1,4]diazepan-1-yl)-2-amino-ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can convert the acetyl group to a carboxylic acid.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce various amine derivatives .
Scientific Research Applications
1-(4-Acetyl-[1,4]diazepan-1-yl)-2-amino-ethanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme catalysis and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(4-Acetyl-[1,4]diazepan-1-yl)-2-amino-ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes .
Comparison with Similar Compounds
Key Findings and Structure-Activity Relationships (SAR)
Substituent Effects on Receptor Selectivity :
- The benzodioxinylmethyl group in the α2C-AR antagonist () enhances selectivity for CNS targets over peripheral receptors, likely due to improved blood-brain barrier penetration .
- In contrast, the hexylsulfanyl-pyrimidinylmethyl group in ’s compound prioritizes GABA receptor binding, emphasizing the role of hydrophobic substituents in ligand-receptor interactions .
Impact of Acetyl/Amino Groups: The acetyl group in this compound may reduce metabolic instability compared to unsubstituted diazepanes. The amino-ethanone moiety could facilitate hydrogen bonding, enhancing solubility or target affinity.
Therapeutic Versatility :
- Diazepane derivatives with aromatic acyl groups (e.g., 4-chlorobenzoyl in ) are often used in crystallography or as intermediates, whereas those with heterocyclic extensions (e.g., benzoxazole in ) show promise in CNS disorders .
Clinical Successes and Limitations :
- Emedastine () demonstrates the clinical viability of diazepane derivatives as antihistamines but highlights challenges in balancing selectivity (e.g., off-target effects on other aminergic receptors) .
Biological Activity
1-(4-Acetyl-[1,4]diazepan-1-yl)-2-amino-ethanone, also known by its CAS number 1250695-52-3, is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C9H17N3O. It has a molecular weight of approximately 199.132 g/mol. The compound's structure features a diazepane ring, which is known for its role in various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C9H17N3O |
| Molecular Weight | 199.132 g/mol |
| Melting Point | Not available |
| Flash Point | 205.7 ± 27.3 °C |
| Solubility | Highly soluble |
Anticancer Activity
Recent studies have indicated that compounds with similar diazepane structures exhibit significant anticancer properties. For instance, derivatives of diazepanes have shown antiproliferative activity against various cancer cell lines, including breast (T47D), lung (NCl H-522), and liver (HepG2) cancer cells. Specifically, certain compounds demonstrated moderate-to-good anticancer activity at concentrations as low as 50 µg/mL .
The biological activity of this compound may involve the inhibition of specific cellular pathways associated with cancer proliferation. For example, compounds that inhibit CDK9-mediated RNA polymerase II transcription have been linked to reduced expression levels of anti-apoptotic proteins such as Mcl-1 . This suggests that the compound may induce apoptosis in cancer cells.
Neuropharmacological Effects
The diazepane structure is also associated with neuropharmacological effects. Compounds related to this structure have been evaluated for their sedative and anticonvulsant properties. In animal models, certain diazepane derivatives have shown significant reductions in seizure duration and increased sleep time when administered alongside standard sedatives like diazepam .
Enzyme Inhibition
Research indicates that some diazepane derivatives possess inhibitory activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical in neurodegenerative diseases such as Alzheimer's disease. Compounds exhibiting IC50 values in the low micromolar range demonstrate potential as therapeutic agents for cognitive disorders .
Study on Anticancer Properties
In a study published by MDPI, several diazepane derivatives were tested for their anticancer activity against various cell lines. The results highlighted that specific modifications to the diazepane structure significantly enhanced their cytotoxic effects against cancer cells, particularly in breast and lung cancer models .
Neuropharmacological Evaluation
Another research effort explored the sedative effects of diazepane derivatives in mice. The study found that compounds similar to this compound exhibited marked sedative properties compared to controls, suggesting potential applications in treating anxiety and sleep disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

